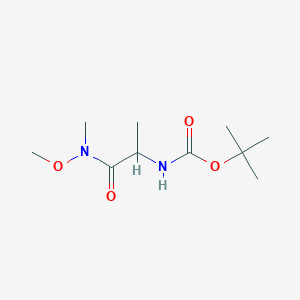

tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate follows IUPAC guidelines for branched carbamates and substituted amides. Its full IUPAC name is tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate, reflecting its stereochemistry and functional group hierarchy. The root structure begins with the carbamate group (tert-butoxycarbonyl), followed by the propane backbone bearing the Weinreb amide moiety.

The molecular formula C₁₀H₂₀N₂O₄ (molecular weight: 232.28 g/mol) confirms the presence of 10 carbon atoms, 20 hydrogens, two nitrogens, and four oxygens. The SMILES notation CC@@HNC(=O)OC(C)(C)C encodes the stereochemistry at the chiral center (denoted by @@) and the connectivity of the methoxy(methyl)amino group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₄ |

| Molecular Weight | 232.28 g/mol |

| SMILES | CC@@HNC(=O)OC(C)(C)C |

| InChIKey | PWQIGBOSLQHOBT-ZETCQYMHSA-N |

Molecular Architecture: Carbamate and Weinreb Amide Moieties

The compound’s structure combines two critical functional groups: a tert-butyl carbamate and a Weinreb amide. The carbamate group (tert-butoxycarbonyl, Boc) is characterized by a carbonyl bonded to both an oxygen (tert-butyl ester) and a nitrogen (amide linkage to the propane backbone). This group serves as a protective moiety for amines in peptide synthesis, preventing unwanted side reactions during coupling steps.

The Weinreb amide moiety (methoxy(methyl)amino carbonyl) occupies the propane backbone’s second carbon. This group, derived from N,O-dimethylhydroxylamine, enables controlled nucleophilic additions by stabilizing tetrahedral intermediates via chelation. Unlike traditional amides, Weinreb amides resist over-addition by organometallic reagents, making them indispensable in ketone synthesis. The methoxy group’s electron-donating effects further enhance the carbonyl’s electrophilicity, facilitating nucleophilic attack.

Stereochemical Configuration and Chiral Center Analysis

A single chiral center exists at the second carbon of the propane backbone, as indicated by the (2S) designation in the IUPAC name. This configuration arises from the L-alanine derivative used in the compound’s synthesis, where the alpha-carbon retains its S stereochemistry. The chiral center influences the molecule’s spatial arrangement, affecting its reactivity in asymmetric synthesis and interactions with chiral catalysts or enzymes.

The Cahn-Ingold-Prelog priority rules assign priorities to substituents as follows:

- Carbamate group (-N(C(=O)OC(C)(C)C))

- Weinreb amide (-C(=O)N(OC)CH₃)

- Methyl group (-CH₃)

- Hydrogen (-H)

The resulting S configuration ensures that the highest-priority groups (carbamate and Weinreb amide) occupy opposing positions in the tetrahedral geometry.

Computational Modeling of Three-Dimensional Conformation

Computational studies using density functional theory (DFT) and molecular mechanics reveal the compound’s preferred conformations. The tert-butyl group adopts a staggered configuration to minimize steric hindrance, while the Weinreb amide’s methoxy oxygen participates in intramolecular hydrogen bonding with the carbamate’s NH group. These interactions stabilize a twisted amide conformation , reducing resonance between the nitrogen lone pair and the carbonyl π-system.

The 3D structure (PubChem CID 11806530) shows a bond angle of 120° at the carbamate carbonyl, consistent with sp² hybridization. The dihedral angle between the carbamate and Weinreb amide planes measures 85°, indicating near-orthogonal alignment that minimizes electronic repulsion. These features align with X-ray crystallographic data of analogous Weinreb amides, confirming the reliability of computational models.

$$

\text{Optimized Geometry (Key Angles)} \

\theta{\text{C=O-N}} = 120^\circ \quad \phi{\text{Carbamate-Weinreb}} = 85^\circ

$$

Properties

IUPAC Name |

tert-butyl N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQIGBOSLQHOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501007753 | |

| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]-N-methoxy-N-methylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87694-49-3 | |

| Record name | tert-Butyl 2-(methoxy(methyl)amino)-1-methyl-2-oxoethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087694493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]-N-methoxy-N-methylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(methoxy(methyl)amino)-1-methyl-2-oxoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy(methyl)amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Drug Development

The compound has been investigated for its role as a potential drug candidate due to its ability to modulate biological pathways. Studies suggest that it may act as an enzyme inhibitor, influencing various biochemical processes. Its unique structure allows for modifications that can enhance its therapeutic efficacy.

Enzyme Inhibition

Research indicates that tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate can interact with specific enzymes, potentially leading to applications in treating diseases where enzyme activity plays a critical role. For instance, it has been studied for its effects on metabolic enzymes, which could be relevant in cancer therapy and metabolic disorders.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions, including:

- Coupling Reactions : It can participate in palladium-catalyzed coupling reactions, which are essential in forming complex organic molecules.

- Functional Group Transformations : The carbamate moiety allows for easy derivatization, making it a valuable building block in synthetic chemistry.

Study 1: Enzyme Modulation

A study published in Journal of Medicinal Chemistry explored the enzyme inhibition properties of this compound. The research demonstrated that the compound effectively inhibited specific proteases, suggesting its potential use in developing anti-cancer agents .

Study 2: Synthesis of Novel Compounds

In another case, researchers utilized this compound as a precursor for synthesizing novel derivatives with enhanced biological activity. This study highlighted the compound's role in creating libraries of drug candidates for screening against various biological targets .

Mechanism of Action

The mechanism of action of tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of Boc-protected amino acid derivatives. Below is a comparative analysis of structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Comparative Studies

Substituent Effects on Reactivity :

- β-Carbon substituents (e.g., phenyl, cycloalkyl) influence steric and electronic properties. For example, phenyl-substituted analogs (e.g., entry 1 in Table 1) show enhanced stability in polar aprotic solvents like DMF, critical for peptide couplings .

- Cycloalkyl variants (e.g., cyclobutyl) exhibit improved bioavailability in antiviral applications due to reduced steric hindrance .

Synthetic Efficiency :

- Methoxy(methyl)amine derivatives (Weinreb amides) enable high-yield reductions (e.g., LAH in THF, 91% yield) compared to benzotriazole analogs, which require additional purification steps .

- Chiral retention is maintained in cyclohexyl derivatives (e.g., [α]D²⁰ +82°), highlighting the robustness of asymmetric synthesis protocols .

Biological Activity :

- Phenyl-substituted analogs are prevalent in PARP-1 inhibitor synthesis (e.g., veliparib prodrugs), where the Boc group aids in controlled drug release .

- Benzotriazole derivatives demonstrate broader antimicrobial activity, likely due to increased electrophilicity and interaction with bacterial enzymes .

Table 2: Physicochemical Properties

Biological Activity

Introduction

tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate, also known as (R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a carbamate functional group and a methoxy methyl amino moiety. The following sections will explore its synthesis, biological activity, and relevant case studies.

- Molecular Formula : C₁₁H₂₂N₂O₄

- Molecular Weight : 246.3034 g/mol

- CAS Number : 2287346-83-0

- Purity : Typically > 97% for research applications .

Synthesis

The synthesis of this compound generally involves the reaction of tert-butyl carbamate with methoxy(methyl)amine under controlled conditions. The reaction typically proceeds through the formation of an intermediate that is subsequently purified to yield the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its interactions with biological systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range, indicating strong potency.

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 5 | Active |

| Escherichia coli | 10 | Active |

| Pseudomonas aeruginosa | 20 | Moderate |

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and membrane integrity. Studies utilizing membrane depolarization assays have shown that the compound can cause significant changes in membrane potential, leading to cell death .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

-

Antibacterial Efficacy Study :

- A study published in a peer-reviewed journal examined the efficacy of various derivatives of carbamate compounds against drug-resistant bacterial strains. This compound was among the top performers, showcasing a therapeutic index that favored bacterial inhibition over cytotoxicity to mammalian cells .

-

Cytotoxicity Assessment :

- In vitro cytotoxicity assays were performed on mammalian cell lines to assess the safety profile of the compound. Results indicated that while effective against bacteria, the compound exhibited minimal cytotoxic effects at concentrations up to 100 µM, suggesting a favorable safety margin for potential therapeutic use .

Q & A

Q. What are the standard synthetic routes for tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate in academic research?

The compound is typically synthesized via a two-step process involving Boc-protected amino acid intermediates. First, peptide coupling of Boc-protected amino acids with methoxy(methyl)amine is performed using reagents like HATU or DCC in anhydrous THF or DMF. For example, Boc-L-phenylalanine was coupled with N,O-dimethyl hydroxylamine hydrochloride to yield the methoxy(methyl)amide intermediate, followed by LAH reduction to generate the final product . Optimization of reaction time (1–4 hours) and temperature (0°C to room temperature) is critical to prevent racemization .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., observed [M+H]+ at m/z 308.4 ).

- 1H/13C NMR to verify stereochemistry and functional groups. Methoxy(methyl)amino groups show characteristic singlets at δ ~3.2–3.4 ppm (1H) and δ ~37–40 ppm (13C) .

- Polarimetry to assess enantiomeric purity, with specific rotation values (e.g., [α]D20 +82° in CHCl3) confirming chiral integrity .

Q. How should researchers handle solubility discrepancies in physicochemical data?

Conflicting solubility values (e.g., 2.94 mg/mL vs. 44.2 mg/mL in water ) can arise from solvent purity, temperature, or polymorphic forms. Researchers should:

- Validate solubility experimentally using HPLC or gravimetric analysis.

- Cross-reference with computational models (e.g., SILICOS-IT or Ali logS predictions ).

Advanced Research Questions

Q. What strategies minimize by-product formation during methoxy(methyl)amine coupling?

Common by-products include N-methylated derivatives or oxazolines due to over-activation of carboxyl groups. Mitigation strategies:

Q. How can reaction conditions be optimized for stereochemical fidelity in asymmetric synthesis?

Chiral induction is achieved using organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-Pd). For example, asymmetric Mannich reactions with Boc-protected imines yield enantiomeric excess (ee) >95% when conducted at –20°C with 10 mol% catalyst loading . Kinetic resolution via chiral HPLC (e.g., Chiralpak AD-H column) is recommended for ee validation .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

The tert-butyl carbamate group is acid-labile (cleaved by TFA/HCl) but stable under mild basic conditions (pH <10). Methoxy(methyl)amide moieties hydrolyze slowly in aqueous media (t1/2 ~48 hours at pH 7.4), necessitating storage at –20°C in anhydrous solvents . Degradation pathways can be tracked via LC-MS to identify hydrolytic by-products (e.g., free amines or carboxylic acids) .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., protease inhibition vs. inertness) may stem from assay conditions (e.g., buffer pH or co-solvents). Best practices include:

- Replicating assays with strictly controlled parameters (e.g., 1% DMSO in PBS).

- Validating target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Methodological Challenges and Solutions

Q. What purification techniques are optimal for isolating high-purity (>98%) product?

Q. How should researchers address low yields in multi-step syntheses?

Low yields (<50%) often occur at amide coupling or Boc deprotection steps. Solutions:

- Replace traditional coupling agents with Urwegöhrden-type reagents (e.g., COMU) to improve efficiency.

- Use microwave-assisted synthesis (80°C, 30 minutes) to accelerate sluggish reactions .

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for methoxy(methyl)amine coupling. Software like Gaussian 16 or ORCA can predict activation energies and optimize solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.